2-Butylbicyclo[2.2.1]heptane
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Overview
Description
2-Butylbicyclo[2.2.1]heptane is a bicyclic hydrocarbon with the molecular formula C11H20. This compound belongs to the bicyclo[2.2.1]heptane family, which is characterized by a seven-membered ring structure with two bridgehead carbon atoms. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylbicyclo[2.2.1]heptane typically involves the reaction of cyclopentadiene with butyl-substituted alkenes. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with 1-butene to form the bicyclic structure. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and may require a catalyst to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and higher yields. Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Butylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can yield fully saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine or bromine gas in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
2-Butylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry of bicyclic systems.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butylbicyclo[2.2.1]heptane involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbicyclo[2.2.1]heptane
- 2-Ethylbicyclo[2.2.1]heptane
- 2-Propylbicyclo[2.2.1]heptane
Uniqueness
2-Butylbicyclo[2.2.1]heptane is unique due to its butyl substituent, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl analogs. The butyl group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct in its applications and behavior .
Properties
CAS No. |
61177-16-0 |
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Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
2-butylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20/c1-2-3-4-10-7-9-5-6-11(10)8-9/h9-11H,2-8H2,1H3 |
InChI Key |
KAYVFZJAIXHFTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC2CCC1C2 |
Origin of Product |
United States |
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